![molecular formula C27H27N5O2S B11993983 N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993983.png)
N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a complex organic compound with a unique structure that combines biphenyl, triazole, and hydrazide moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Biphenyl Moiety: This can be achieved through Suzuki coupling reactions between a halogenated biphenyl and a boronic acid derivative.
Synthesis of the Triazole Ring: The triazole ring is often synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Thioacetohydrazide Formation: This involves the reaction of a thioester with hydrazine to form the thioacetohydrazide intermediate.
Final Coupling: The final step involves the condensation of the biphenyl and triazole intermediates with the thioacetohydrazide under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Hydrazine derivatives and reduced triazole compounds.
Substitution: Functionalized biphenyl and triazole derivatives.
科学研究应用
N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, antifungal, or anticancer agent.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: The compound can be used as a precursor for the synthesis of other complex organic molecules, including polymers and dyes.
作用机制
The mechanism of action of N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide depends on its specific application:
Antimicrobial Activity: The compound may inhibit microbial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.
Material Properties: The compound’s ability to form stable complexes with metals can influence its electronic and optical properties, making it useful in materials science.
相似化合物的比较
Similar Compounds
- N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
- N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
- N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
Uniqueness
N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is unique due to its specific combination of biphenyl, triazole, and hydrazide moieties, which confer distinct chemical and biological properties
属性
分子式 |
C27H27N5O2S |
|---|---|
分子量 |
485.6 g/mol |
IUPAC 名称 |
2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C27H27N5O2S/c1-4-32-26(23-14-16-24(34-3)17-15-23)30-31-27(32)35-18-25(33)29-28-19(2)20-10-12-22(13-11-20)21-8-6-5-7-9-21/h5-17H,4,18H2,1-3H3,(H,29,33)/b28-19+ |
InChI 键 |
PEPFZFVHDZKFIZ-TURZUDJPSA-N |
手性 SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
规范 SMILES |
CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



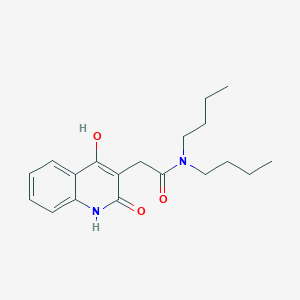

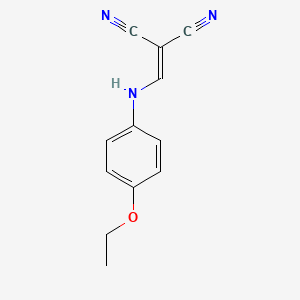

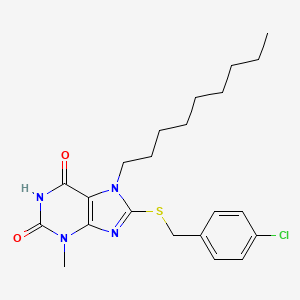
![Methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11993929.png)
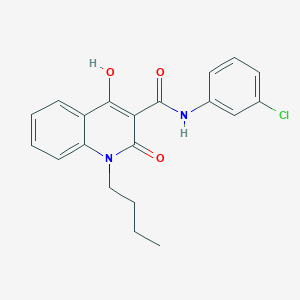
![4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B11993937.png)

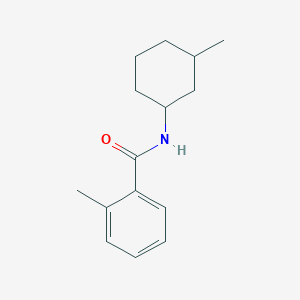
![2-([1,1'-Biphenyl]-4-yloxy)-N'-(furan-2-ylmethylene)propanehydrazide](/img/structure/B11993967.png)
![3-methyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}butanamide](/img/structure/B11993975.png)
![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11993977.png)
